

Mofebutazone sodium chemical structure and properties

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Compound of Interest

Compound Name: Mofebutazone sodium

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An In-depth Technical Guide to **Mofebutazone Sodium**

Abstract

Mofebutazone sodium is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class, utilized for its analgesic, anti-inflammatory, and antipyretic properties. [1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and synthesis of Mofebutazone and its sodium salt. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental insights, and visual representations of its mechanism of action and synthesis.

Chemical Structure and Properties

Mofebutazone is a pyrazolidine derivative, structurally related to phenylbutazone but lacking one of the phenyl groups.[2][3] The active form is Mofebutazone, which is often administered as its sodium salt to enhance solubility.[3]

Chemical Identifiers

The following table summarizes the key chemical identifiers for Mofebutazone and its sodium salt.

Identifier	Mofebutazone	Mofebutazone Sodium
IUPAC Name	4-butyl-1-phenylpyrazolidine-3,5-dione[2]	sodium 4-butyl-3,5-dioxo-2-phenylpyrazolidin-1-ide[4]
CAS Number	2210-63-1[2]	41468-34-2[4]
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₂ [2][5]	C ₁₃ H ₁₅ N ₂ NaO ₂ [4][6]
SMILES	CCCCC1C(=O)NN(c2ccccc2)C1=O[5]	O=C(C1CCCC)[N-]N(C2=CC=CC=C2)C1=O.[Na+][4]
InChI	InChI=1S/C13H16N2O2/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,16)[5]	InChI=1S/C13H16N2O2.Na/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3,(H,14,16);/q;+1/p-1[4]
InChIKey	REOJLIXKJWXUGB-UHFFFAOYSA-N[5]	FIIOKODLPLWGDK-UHFFFAOYSA-M[4]
Synonyms	Monophenylbutazone, Monazone, Mobuzon[2]	BRN 0213056[4]

Physicochemical Properties

This table outlines the key physicochemical properties of Mofebutazone and its sodium salt.

Property	Value	Source
Molecular Weight	232.28 g/mol (Mofebutazone) [2][5] 254.26 g/mol (Mofebutazone Sodium)[4][6]	[2][4][5][6]
Appearance	White to Off-White Solid Powder[3][4]	[3][4]
Melting Point	102-103 °C (Mofebutazone)[3]	[3]
pKa (Predicted)	5.22 ± 0.10 (Mofebutazone)[3]	[3]
Solubility	Mofebutazone: Soluble in acetone and benzene; soluble in hot methanol and ethanol; insoluble in water.[3] Mofebutazone Sodium: Soluble in DMSO.[4]	[3][4]
Storage	Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term.[4]	[4]

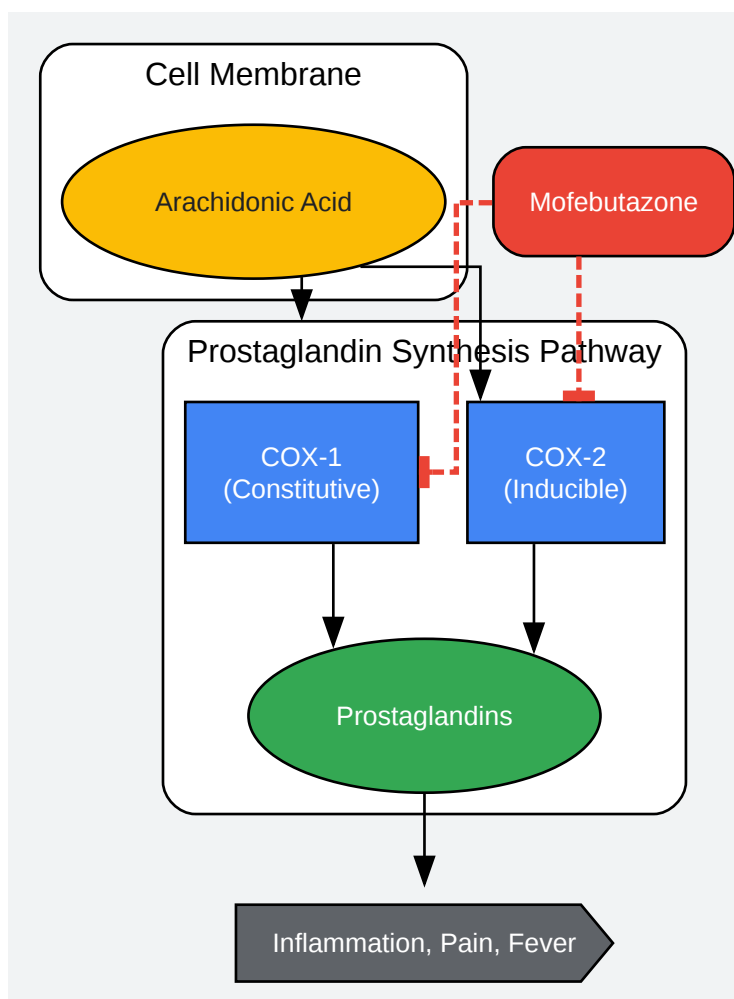
Pharmacology and Mechanism of Action

Mofebutazone is a non-steroidal anti-inflammatory drug with analgesic, anti-inflammatory, and antipyretic effects.[1][2] Its therapeutic action is primarily attributed to the inhibition of prostaglandin synthesis.[2][7]

The principal mechanism of Mofebutazone involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][7] The inhibition of COX-2 is largely responsible for the anti-inflammatory effects, while the inhibition of the "housekeeping" enzyme COX-1 can lead to gastrointestinal side effects.[1]

In addition to COX inhibition, Mofebutazone exhibits antioxidant properties by scavenging free radicals, which contributes to reducing oxidative stress during inflammation.[1] The drug also

modulates the activity of immune cells, such as neutrophils and macrophages, by inhibiting their activation and migration to inflammatory sites, thereby dampening the overall inflammatory response.[1]



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Caption: Mechanism of action of Mofebutazone via inhibition of COX-1 and COX-2 enzymes.

Pharmacokinetics and Metabolism

Pharmacokinetic studies reveal significant differences between Mofebutazone and its analog, phenylbutazone.[8] Mofebutazone has a considerably shorter half-life, is metabolized differently, and is eliminated more rapidly.[8]

Parameter	Value	Source
Peak Plasma Concentration	Reached within 1-2 hours after oral administration.	[7]
**Half-life ($t_{1/2}$) **	1.9 hours	[8]
Plasma Protein Binding	99%	[8]
Metabolism	Primarily by glucuronidation.	[8]
Elimination	94% eliminated within 24 hours.	[8]

Synthesis and Experimental Protocols

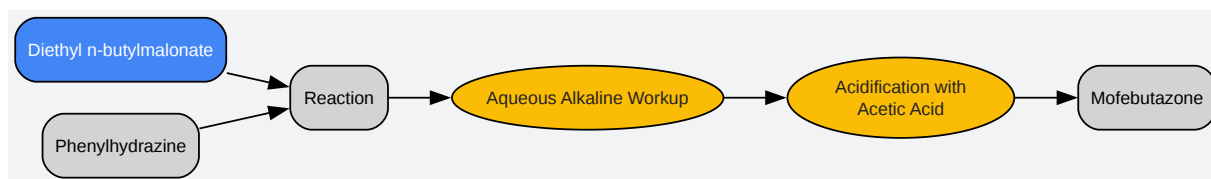
While detailed analytical protocols for **Mofebutazone sodium** are proprietary or require access to specialized literature, a manufacturing process for the free base has been described in the public domain.

Synthesis of Mofebutazone

Mofebutazone (4-n-butyl-1-phenylpyrazolidine-3,5-dione) can be synthesized from phenylhydrazine and the diethyl ester of n-butyldmalonic acid.[3]

Experimental Protocol:

- A mixture of 108 g of phenylhydrazine and 216 g of diethyl n-butyldmalonate is prepared.[3]
- The mixture is heated in an oil bath at 170-180°C for 12 hours.[3]
- After heating, the residue is taken up in water containing a dissolved alkaline compound.
- Acetic acid is added to the aqueous solution to precipitate the product, 4-n-butyl-1-phenylpyrazolidine-3,5-dione (Mofebutazone).[3]
- The resulting product is a white crystalline solid.[3]



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Caption: Workflow for the synthesis of Mofebutazone.

Drug Interactions

Mofebutazone has the potential to interact with several other classes of drugs. As an NSAID, co-administration with other NSAIDs or corticosteroids can heighten the risk of gastrointestinal side effects.[7] It may enhance the effect of anticoagulants like warfarin, increasing the risk of bleeding.[7] Furthermore, Mofebutazone can reduce the efficacy of antihypertensive medications.[7] Due to its high plasma protein binding, it can compete with and displace other drugs, such as coumarins and glucocorticoids, from plasma albumin.[9] A wide range of interactions that can affect the excretion rate and serum levels of other drugs have been noted. [10]

Conclusion

Mofebutazone sodium is an effective NSAID with a well-characterized mechanism of action centered on the inhibition of prostaglandin synthesis. Its pharmacokinetic profile, notably its short half-life and rapid elimination, distinguishes it from older pyrazolidinedione derivatives like phenylbutazone.[8] The provided data on its chemical structure, properties, and synthesis serves as a valuable technical resource for professionals in pharmaceutical research and development. Further investigation into detailed analytical methods and quantitative COX selectivity would provide a more complete profile of this compound.

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References

- 1. What is the mechanism of Mofebutazone? [synapse.patsnap.com]
- 2. Mofebutazone | C₁₃H₁₆N₂O₂ | CID 16639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MOFEBUTAZONE | 2210-63-1 [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. What is Mofebutazone used for? [synapse.patsnap.com]
- 8. [Pharmacology, toxicology and pharmacokinetics of mofebutazone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mofebutazone - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
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